Mutagenic Potency in Human Cells: 6-MTG Produces ~5-Fold Higher G→A Mutation Frequency Than 6-TG
In a head-to-head comparative study using duplex pTGFP-Hha10 shuttle vectors propagated in three human cell lines, S6-methylthioguanine (S6mG) and 6-thioguanine (SG) were evaluated for replication-associated mutagenesis [1]. 6-MTG induced G→A transition mutations at a frequency of approximately 39%, whereas 6-TG yielded a mutation frequency of only approximately 8% under identical experimental conditions [1]. This approximately five-fold differential in mutagenic potency is corroborated by parallel findings in E. coli systems, where 6-MTG produced G→A mutations at 94% frequency compared to 6-TG at approximately 10% [2].
| Evidence Dimension | G→A transition mutation frequency during DNA replication |
|---|---|
| Target Compound Data | ~39% mutation frequency |
| Comparator Or Baseline | 6-Thioguanine (6-TG): ~8% mutation frequency |
| Quantified Difference | ~31 percentage-point absolute increase; ~5-fold relative increase |
| Conditions | Human cells (three cell lines) transfected with pTGFP-Hha10 shuttle vectors carrying site-specific lesion; replication product analysis via competitive replication and adduct bypass assay |
Why This Matters
This quantitative difference establishes 6-MTG, not 6-TG, as the predominant mutagenic lesion in thiopurine-treated DNA, making 6-MTG essential for studies investigating therapy-related mutagenesis and carcinogenesis mechanisms.
- [1] Yuan B, O'Connor TR, Wang Y. 6-Thioguanine and S6-methylthioguanine are mutagenic in human cells. ACS Chem Biol. 2010;5(11):1021-1027. View Source
- [2] Yuan B, Wang Y. Mutagenic and cytotoxic properties of 6-thioguanine, S6-methylthioguanine, and guanine-S6-sulfonic acid. J Biol Chem. 2008;283(35):23665-23670. View Source
